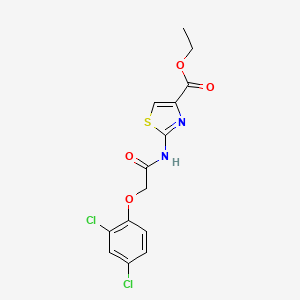

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiazole-4-carboxylate

Description

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiazole-4-carboxylate is a thiazole-based compound featuring a 2,4-dichlorophenoxy acetamido substituent at position 2 and an ethyl carboxylate group at position 4 of the thiazole ring. Its synthesis typically involves acylation of a thiazole precursor with 2-(2,4-dichlorophenoxy)acetyl chloride, followed by purification via column chromatography .

Properties

IUPAC Name |

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O4S/c1-2-21-13(20)10-7-23-14(17-10)18-12(19)6-22-11-4-3-8(15)5-9(11)16/h3-5,7H,2,6H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAYGJFYVNSHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biological Activity

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its role in various biological activities. The synthesis typically involves the reaction of ethyl thiazole-4-carboxylate with 2,4-dichlorophenoxyacetic acid under specific conditions, often utilizing bases such as sodium hydroxide and solvents like ethanol to facilitate the reaction. This process yields the target compound with high purity and yield, making it suitable for further research and application .

Biological Activity

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds similar to this have demonstrated inhibitory effects on various strains of bacteria responsible for infections .

Anticancer Activity

This compound has been evaluated for its anticancer properties. A study conducted by the National Cancer Institute (NCI) tested several thiazole derivatives against human tumor cell lines. The results indicated that certain analogs exhibited potent cytotoxic effects with GI50 values as low as 0.08 µM against specific leukemia cell lines . The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have been shown to selectively inhibit the COX-2 enzyme, which plays a critical role in inflammation and pain pathways . This suggests that the compound could be developed into a non-steroidal anti-inflammatory drug (NSAID).

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.

- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to reduce ROS levels in cells, suggesting a protective effect against oxidative stress .

Scientific Research Applications

Chemical Overview

Chemical Structure and Properties:

- IUPAC Name: Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiazole-4-carboxylate

- Molecular Formula: C14H13Cl2N3O3S

- Molecular Weight: 374.24 g/mol

- CAS Number: 941929-37-9

The compound features a thiazole ring, which is known for its biological activity, along with a dichlorophenoxy group that enhances its pharmacological properties.

Pharmacological Applications

1. Anticancer Activity:

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in anticancer therapies. Thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant activity against human lung adenocarcinoma cells and glioblastoma cells, suggesting that this compound may also possess similar properties due to its structural characteristics .

2. Anti-inflammatory Properties:

Compounds derived from 2-(2,4-dichlorophenoxy)acetic acid have been recognized for their ability to selectively inhibit the COX-2 enzyme, which is implicated in inflammatory processes. This positions this compound as a potential candidate for developing anti-inflammatory medications .

3. Antimicrobial Activity:

Thiazole derivatives are also noted for their antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit the growth of various pathogenic bacteria and fungi. This suggests that this compound may have applications in developing new antimicrobial agents .

Agricultural Applications

1. Pesticidal Properties:

The compound has been studied for its potential as a pesticide. Specifically, derivatives of thiazole have shown effectiveness as fungicides and herbicides. This compound could be utilized to develop new formulations aimed at controlling agricultural pests and diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Compound A: Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS: 330201-61-1)

- Structural Difference: Replaces the 2,4-dichlorophenoxy group with a 4-chlorophenoxy moiety. The thiazole ring has a methyl group at position 4 and a carboxylate at position 4.

- The methyl group may enhance lipophilicity, influencing membrane permeability .

Compound B : Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (CAS: 1185155-89-8)

- Structural Difference : Lacks the acetamido linker; the 2,4-dichlorophenyl group is directly attached to the thiazole ring.

- Impact : The absence of the acetamido group diminishes hydrogen-bonding capacity, which could reduce interactions with enzymes or receptors. This compound’s safety data sheet highlights stringent handling precautions, suggesting distinct toxicity profiles compared to acetamido-containing analogs .

Heterocyclic Core Modifications

Compound C: Ethyl 5-cyano-4-[2-(2,4-dichlorophenoxy)acetamido]-1-phenyl-1H-pyrrole-3-carboxylate

- Structural Difference : Replaces the thiazole ring with a pyrrole core.

- Impact: Pyrroles generally exhibit lower metabolic stability than thiazoles due to differences in aromaticity and electron distribution. The crystal structure (monoclinic, C2/c space group) reveals hydrogen-bonding networks involving the acetamido group, which may enhance crystalline stability but reduce solubility .

Functional Group Additions

Compound D : Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a)

- Structural Difference: Substitutes the dichlorophenoxy group with a 1,3-dioxoisoindolinyl moiety.

- Impact : This modification confers potent anticancer activity against HCT-116 colorectal cancer cells (IC50 = 0.72 μM), comparable to methotrexate (IC50 = 0.7 μM). The dioxoisoindolinyl group may enhance beta-catenin inhibition, a key target in colorectal cancer .

Anticancer Activity

- Target Compound: Limited direct data, but structural analogs (e.g., Compound D) show significant beta-catenin inhibition. The dichlorophenoxy group may improve target selectivity due to its electron-deficient aromatic ring, which can interact with hydrophobic enzyme pockets.

- Compound D : Demonstrates 60% inhibition of HCT-116 proliferation at 0.72 μM, highlighting the critical role of the acetamido-thiazole scaffold in anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.